molecular formula C15H17F2NO3 B3018019 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate CAS No. 2034225-70-0

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate

Cat. No.: B3018019
CAS No.: 2034225-70-0
M. Wt: 297.302
InChI Key: VBJXBRJIKAVZAS-UHFFFAOYSA-N
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Description

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is a chemical compound with diverse applications in scientific research. It is known for its multifaceted properties, making it a valuable asset for innovative studies.

Preparation Methods

The preparation of 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate involves synthetic routes that typically include the reaction of 4,4-difluorocyclohexylamine with phenyl acetate under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using nucleophilic or electrophilic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl acetate can be compared with other similar compounds, such as:

  • 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl benzoate
  • 2-((4,4-Difluorocyclohexyl)carbamoyl)phenyl propionate

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

[2-[(4,4-difluorocyclohexyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO3/c1-10(19)21-13-5-3-2-4-12(13)14(20)18-11-6-8-15(16,17)9-7-11/h2-5,11H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJXBRJIKAVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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